molecular formula C48H54N6O4 B14906451 (3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]

(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]

Cat. No.: B14906451
M. Wt: 779.0 g/mol
InChI Key: YUCBLVFHJWOYDN-TYXXMBOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazine core linked to two dihydro-methoxycinchonan units. The presence of multiple functional groups within this molecule allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] typically involves multiple steps, starting with the preparation of the phthalazine core. This core is then functionalized with oxy groups, which are subsequently linked to the dihydro-methoxycinchonan units. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

The compound (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

The compound (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phthalazine core and dihydro-methoxycinchonan units can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3|A,9R)-(3’‘|A,9’‘R)-9,9’‘-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan] stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets .

Properties

Molecular Formula

C48H54N6O4

Molecular Weight

779.0 g/mol

IUPAC Name

1,4-bis[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45+,46+/m0/s1

InChI Key

YUCBLVFHJWOYDN-TYXXMBOTSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.